2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H14ClNO2 It is known for its unique structure, which includes a piperidine ring substituted with a methoxy group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone typically involves the reaction of 3-methoxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted piperidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of biological pathways and the exertion of its effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-methoxymethylpiperidin-1-yl)ethanone
- 2-Chloro-1-(3-methoxypiperidin-1-yl)propanone
Uniqueness
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications .
Biological Activity
2-Chloro-1-(3-methoxypiperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a methoxypiperidine moiety, and an ethanone structure, contributing to its unique reactivity and interaction with biological systems.
- Molecular Formula : C10H12ClN\O
- Molecular Weight : 201.66 g/mol
- CAS Number : 1353992-83-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. Furthermore, the methoxypiperidine moiety is known for its role in modulating neurotransmitter systems.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines.
Cell Line | EC50 (µM) | Mechanism |
---|---|---|
OE33 | 30 | Inhibition of cell proliferation |
FLO-1 | 30 | Induction of apoptosis |
In a screening study, compounds containing similar piperidine structures exhibited varying degrees of cytotoxicity, with specific modifications to the methoxy group significantly impacting their potency against cancer cells .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis, which is common among piperidine derivatives.
Case Studies
- Anticancer Screening : A study assessed the efficacy of several derivatives against esophageal cancer cells (OE33 and FLO-1). The results indicated that structural modifications could enhance potency, highlighting the importance of the methoxy group’s position on the piperidine ring .
- Antimicrobial Activity : In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial effects, suggesting potential therapeutic applications in treating infections .
Properties
IUPAC Name |
2-chloro-1-(3-methoxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUZRAHRJRKTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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